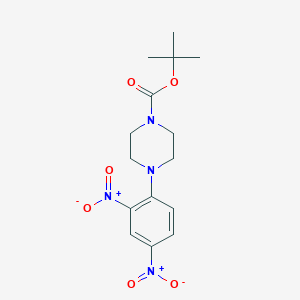
Tert-butyl4-(2,4-dinitrophenyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various organic compounds. This particular compound features a tert-butyl group, a dinitrophenyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and tert-butyl chloroformate.
Reaction with Dinitrophenyl Derivative: The piperazine is reacted with a dinitrophenyl derivative under controlled conditions.
Formation of the Final Product: The resulting intermediate is then treated with tert-butyl chloroformate to form the final product.
The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Analyse Des Réactions Chimiques
Tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the dinitrophenyl group play crucial roles in its biological activity. The compound can form hydrogen bonds and other interactions with target proteins, affecting their function and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
These compounds share the piperazine ring and the tert-butyl group but differ in the substituents on the phenyl ring. The unique combination of the dinitrophenyl group in tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate gives it distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C15H20N4O6 |
|---|---|
Poids moléculaire |
352.34 g/mol |
Nom IUPAC |
tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N4O6/c1-15(2,3)25-14(20)17-8-6-16(7-9-17)12-5-4-11(18(21)22)10-13(12)19(23)24/h4-5,10H,6-9H2,1-3H3 |
Clé InChI |
QIYZSWCPFRTMFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


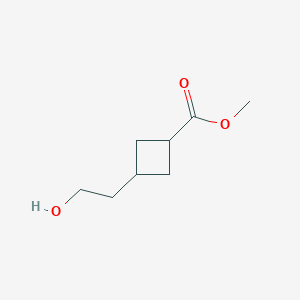
![(3S)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13026999.png)
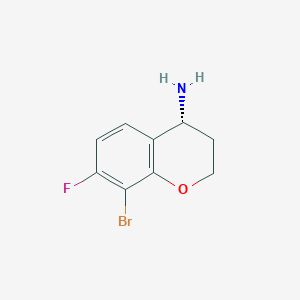
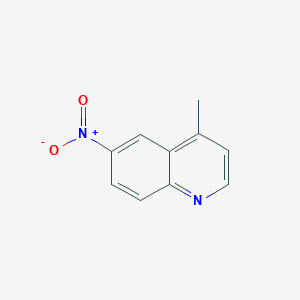
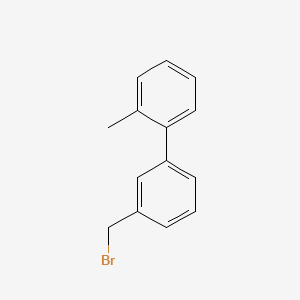
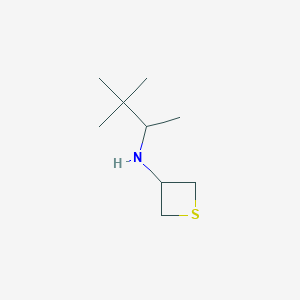
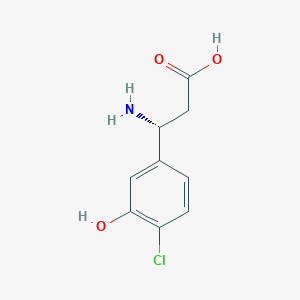
![1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13027037.png)
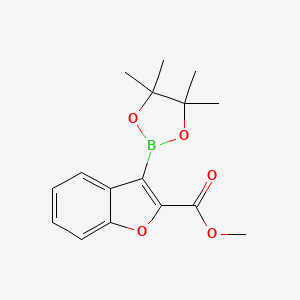
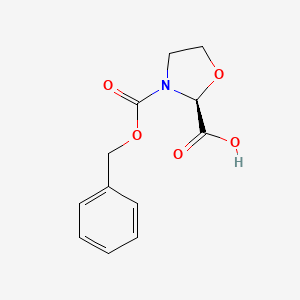
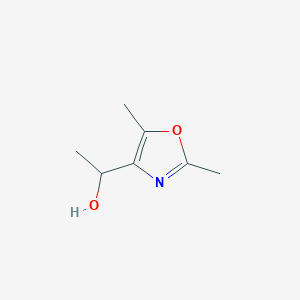
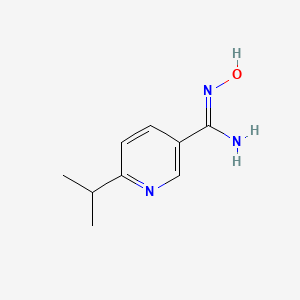
![6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13027062.png)
![Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13027063.png)
